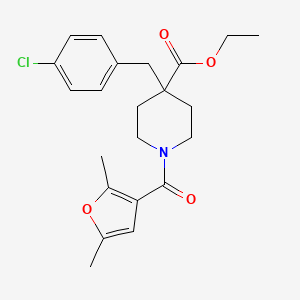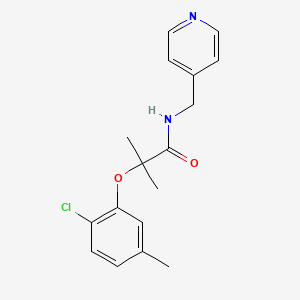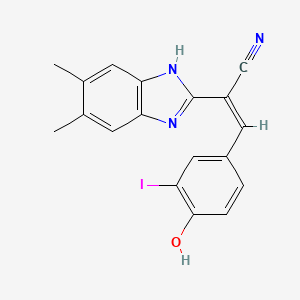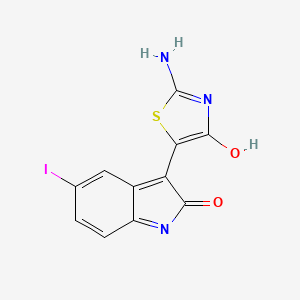
ethyl 4-(4-chlorobenzyl)-1-(2,5-dimethyl-3-furoyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-chlorobenzyl)-1-(2,5-dimethyl-3-furoyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperidine carboxylate family and is known to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of Ethyl 4-(4-chlorobenzyl)-1-(2,5-dimethyl-3-furoyl)-4-piperidinecarboxylate is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also act by modulating the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to exhibit anticonvulsant properties and may have potential use in the treatment of epilepsy. Additionally, this compound has been shown to exhibit neuroprotective properties and may have potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using Ethyl 4-(4-chlorobenzyl)-1-(2,5-dimethyl-3-furoyl)-4-piperidinecarboxylate in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be easily stored for future use. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for Ethyl 4-(4-chlorobenzyl)-1-(2,5-dimethyl-3-furoyl)-4-piperidinecarboxylate research. One potential direction is the further investigation of its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use in the treatment of chronic pain conditions such as neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of Ethyl 4-(4-chlorobenzyl)-1-(2,5-dimethyl-3-furoyl)-4-piperidinecarboxylate involves a multi-step process. The first step involves the reaction of ethyl 4-piperidinecarboxylate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This results in the formation of ethyl 4-(4-chlorobenzyl)-4-piperidinecarboxylate. The second step involves the reaction of the previously obtained compound with 2,5-dimethyl-3-furoyl chloride in the presence of a base such as sodium hydride. This results in the formation of this compound.
科学的研究の応用
Ethyl 4-(4-chlorobenzyl)-1-(2,5-dimethyl-3-furoyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-4-27-21(26)22(14-17-5-7-18(23)8-6-17)9-11-24(12-10-22)20(25)19-13-15(2)28-16(19)3/h5-8,13H,4,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPPTDNIQCWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC(=C2)C)C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)


![N-[(1-hydroxycyclohexyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6027104.png)
![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)
![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6027124.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6027132.png)
![N-(1-methyl-3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B6027133.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)